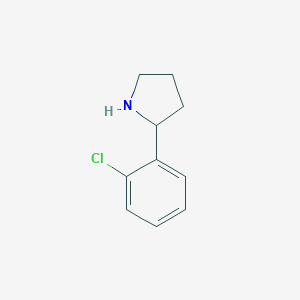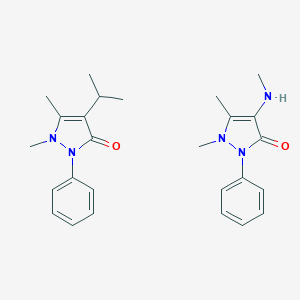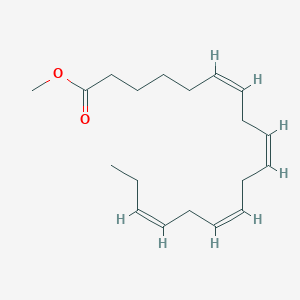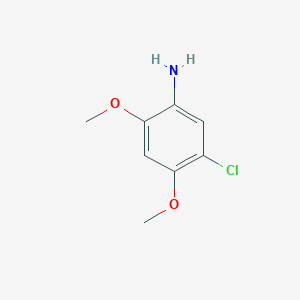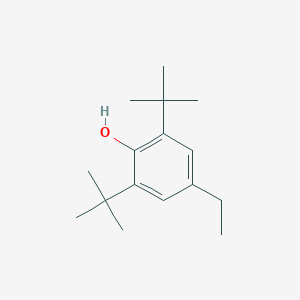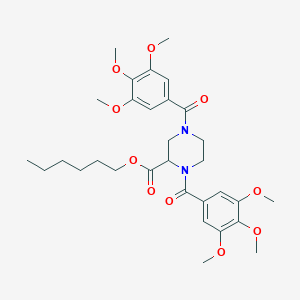
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate, commonly known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the piperazinecarboxylate family of compounds and has shown promising results in various areas of research.
Wirkmechanismus
C16 exerts its effects through the inhibition of various enzymes and pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. C16 also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
C16 has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. C16 has also been shown to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
C16 has a number of advantages for use in laboratory experiments. It is a highly stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for cancer cells. However, one limitation of C16 is that it can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on C16. One area of interest is the development of novel formulations and delivery methods for C16, which could improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of C16 in combination with other anti-cancer agents, which could improve its efficacy in cancer treatment. Additionally, further studies are needed to fully elucidate the mechanisms of action of C16, which could lead to the development of new therapeutic targets for cancer and other diseases.
Synthesemethoden
C16 is synthesized through a multi-step process that involves the reaction of hexylamine with 3,4,5-trimethoxybenzoyl chloride, followed by the reaction of the resulting product with piperazinecarboxylic acid. The final product is purified through a series of chromatographic techniques to obtain a highly pure and stable compound.
Wissenschaftliche Forschungsanwendungen
C16 has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. C16 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
129477-57-2 |
|---|---|
Produktname |
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate |
Molekularformel |
C31H42N2O10 |
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C31H42N2O10/c1-8-9-10-11-14-43-31(36)22-19-32(29(34)20-15-23(37-2)27(41-6)24(16-20)38-3)12-13-33(22)30(35)21-17-25(39-4)28(42-7)26(18-21)40-5/h15-18,22H,8-14,19H2,1-7H3 |
InChI-Schlüssel |
XBEQXYIHPVWOBO-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCCCCCOC(=O)C1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyme |
Hexyl 1,4-bis(3,4,5-trimethoxybenzoyl)-2-piperazinecarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



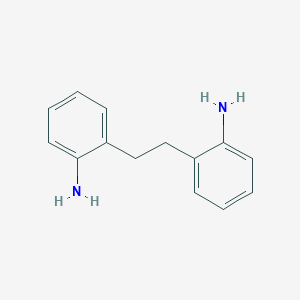
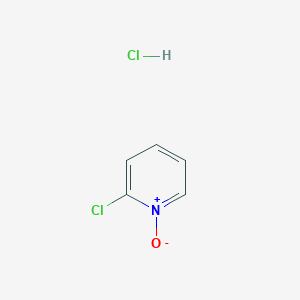
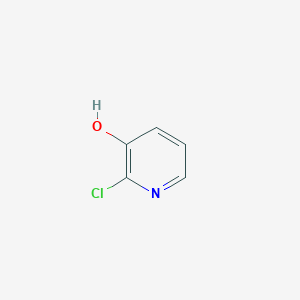
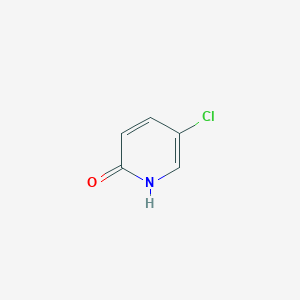
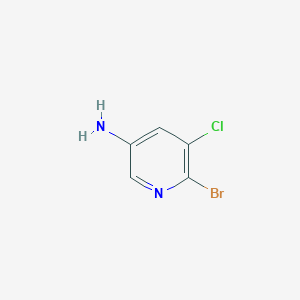
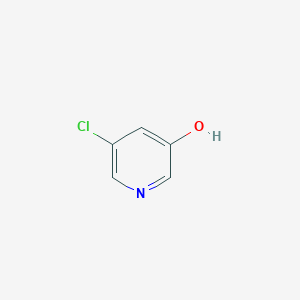
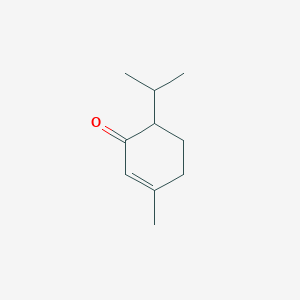
![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)
